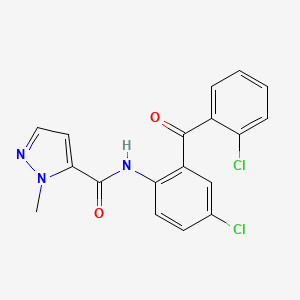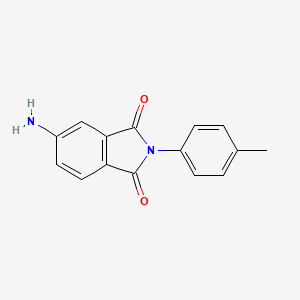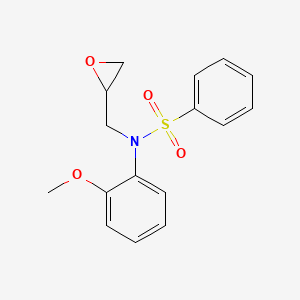![molecular formula C16H17N3O3 B2998135 N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide CAS No. 1424611-16-4](/img/structure/B2998135.png)
N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide, also known as CPP-ACP, is a synthetic compound that has gained significant attention in the field of dentistry due to its potential application in the prevention and treatment of dental caries. CPP-ACP has been shown to have a unique mechanism of action that promotes remineralization of enamel, making it a promising candidate for the development of new dental therapies.
Mecanismo De Acción
N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide works by forming complexes with calcium and phosphate ions in the oral environment. These complexes then adsorb onto the surface of enamel, forming a protective layer that helps to prevent demineralization and promote remineralization. This compound has also been shown to inhibit the growth of cariogenic bacteria, further reducing the risk of dental caries.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects that contribute to its potential as a dental therapy. These include the ability to form calcium phosphate complexes, which promote remineralization of enamel, as well as the ability to inhibit the growth of cariogenic bacteria. This compound has also been shown to have a low cytotoxicity, making it a safe and effective treatment option.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide is its ability to promote remineralization of enamel, making it a promising candidate for the development of new dental therapies. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and the potential for variability in its effectiveness depending on the individual patient.
Direcciones Futuras
There are a number of future directions for research on N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide, including the development of new dental therapies that incorporate this compound as a key component. Other potential areas of research include the investigation of different delivery methods for this compound, such as mouthwash or toothpaste, as well as the potential use of this compound in the treatment of other oral health conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in clinical settings.
Métodos De Síntesis
N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide is synthesized through a multi-step process that involves the reaction of 2-oxopyrrolidine-1-acetic acid with cyanocyclopropane in the presence of a base catalyst. The resulting intermediate is then reacted with 4-hydroxyphenylacetic acid to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide has been extensively studied in the field of dentistry, with numerous studies investigating its potential applications in the prevention and treatment of dental caries. This compound has been shown to have a unique mechanism of action that involves the formation of calcium phosphate complexes that promote remineralization of enamel. This makes it a promising candidate for the development of new dental therapies that can prevent and treat dental caries.
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c17-11-16(7-8-16)18-14(20)10-22-13-5-3-12(4-6-13)19-9-1-2-15(19)21/h3-6H,1-2,7-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMGXYONJNBISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


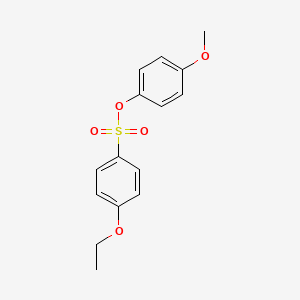
![[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol](/img/structure/B2998054.png)
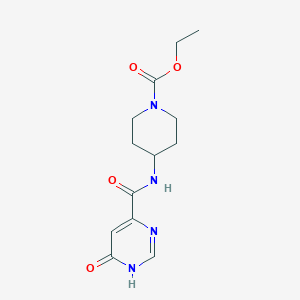
![7-[(3,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2998056.png)
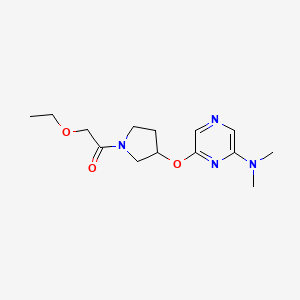
![6-[[4-(4-methoxyphenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2998061.png)

![4-(4-chlorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2998064.png)
![N-mesityl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2998066.png)

